molecular formula C30H25NO4 B557783 Fmoc-3,3-diphenyl-L-alanine CAS No. 201484-50-6

Fmoc-3,3-diphenyl-L-alanine

Cat. No.: B557783
CAS No.: 201484-50-6
M. Wt: 463.5 g/mol
InChI Key: PENQOTJCVODUQU-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-3,3-diphenyl-L-alanine is a derivative of the amino acid phenylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is widely used in peptide synthesis due to its ability to form stable hydrogels and its self-assembling properties. The presence of two phenyl groups enhances its hydrophobic interactions, making it a valuable building block in various applications.

Mechanism of Action

Target of Action

Fmoc-L-3,3-Diphenylalanine primarily targets the formation of self-supporting hydrogels . These hydrogels are three-dimensional networks capable of encapsulating high amounts of water or other biological fluids . The compound’s ability to self-assemble into these hydrogels under physiological conditions has made it one of the most studied ultra-short peptides .

Mode of Action

The compound interacts with its targets through a process known as self-assembly . This process is induced by either lowering the pH of an aqueous solution of Fmoc-L-3,3-Diphenylalanine or by the addition of water to a solution of the compound in a solvent such as DMSO . The structural properties of the resulting hydrogel, including mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, strictly depend on the experimental conditions used during the preparation .

Biochemical Pathways

The primary biochemical pathway affected by Fmoc-L-3,3-Diphenylalanine is the formation of hydrogels . The compound’s ability to self-assemble into hydrogels impacts various biomedical applications, including tissue engineering, drug delivery, and catalysis .

Result of Action

The primary result of Fmoc-L-3,3-Diphenylalanine’s action is the formation of mechanically rigid hydrogels . These hydrogels have been suggested as promising, tunable, and versatile scaffolds for tissue engineering . The compound’s action also supports Chinese Hamster Ovarian (CHO) cell adhesion .

Action Environment

The action of Fmoc-L-3,3-Diphenylalanine is influenced by various environmental factors. For instance, the final pH of the gels is the principal determinant of the mechanical properties independently of the method of gel formation . Additional variability arises from experimental factors such as the fraction of DMSO or the nature of the buffers used in selected systems .

Biochemical Analysis

Biochemical Properties

Fmoc-L-3,3-Diphenylalanine plays a key role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the experimental conditions used during the preparation . The compound’s structural properties, such as mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, strictly depend on these conditions .

Cellular Effects

Fmoc-L-3,3-Diphenylalanine has notable effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to support Chinese Hamster Ovarian (CHO) cell adhesion .

Molecular Mechanism

At the molecular level, Fmoc-L-3,3-Diphenylalanine exerts its effects through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to form hydrogels is due to its capability to self-assemble under physiological conditions .

Temporal Effects in Laboratory Settings

Over time, the effects of Fmoc-L-3,3-Diphenylalanine can change in laboratory settings . Factors such as the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Fmoc-L-3,3-Diphenylalanine can vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Fmoc-L-3,3-Diphenylalanine is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, Fmoc-L-3,3-Diphenylalanine is transported and distributed in a manner that depends on various factors . These include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

Factors such as targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3,3-diphenyl-L-alanine typically involves the following steps:

    Protection of the Amino Group: The amino group of L-3,3-Diphenylalanine is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with other amino acids or peptides using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

    Deprotection: The Fmoc group is removed using a base such as piperidine, revealing the free amino group for further reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques like crystallization, chromatography, or recrystallization.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Fmoc-3,3-diphenyl-L-alanine undergoes various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated phenyl derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Fmoc-3,3-diphenyl-L-alanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and the development of novel materials.

    Biology: Employed in the study of protein-protein interactions and the design of biomimetic materials.

    Medicine: Investigated for its potential in drug delivery systems and tissue engineering.

    Industry: Utilized in the production of hydrogels and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-Phenylalanine: Similar in structure but lacks the additional phenyl group, resulting in different self-assembly properties.

    Fmoc-L-Tyrosine: Contains a hydroxyl group on the phenyl ring, leading to different chemical reactivity and applications.

    Fmoc-L-Tryptophan: Contains an indole ring, which affects its hydrophobic interactions and self-assembly behavior.

Uniqueness

Fmoc-3,3-diphenyl-L-alanine is unique due to the presence of two phenyl groups, which enhance its hydrophobic interactions and self-assembly properties. This makes it particularly useful in the formation of stable hydrogels and advanced materials for various applications.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NO4/c32-29(33)28(27(20-11-3-1-4-12-20)21-13-5-2-6-14-21)31-30(34)35-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h1-18,26-28H,19H2,(H,31,34)(H,32,33)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENQOTJCVODUQU-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942192
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-beta-phenylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201484-50-6
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-beta-phenylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-beta -phenyl-Phe-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-3,3-diphenyl-L-alanine
Reactant of Route 2
Reactant of Route 2
Fmoc-3,3-diphenyl-L-alanine
Reactant of Route 3
Reactant of Route 3
Fmoc-3,3-diphenyl-L-alanine
Reactant of Route 4
Reactant of Route 4
Fmoc-3,3-diphenyl-L-alanine
Reactant of Route 5
Reactant of Route 5
Fmoc-3,3-diphenyl-L-alanine
Reactant of Route 6
Reactant of Route 6
Fmoc-3,3-diphenyl-L-alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.